molecular formula C12H10O2 B073860 2-Naphthyl acetate CAS No. 1523-11-1

2-Naphthyl acetate

Cat. No. B073860
CAS RN: 1523-11-1
M. Wt: 186.21 g/mol
InChI Key: RJNPPEUAJCEUPV-UHFFFAOYSA-N
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Description

2-Naphthyl acetate, also known as β-Naphthyl acetate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of CH3CO2C10H7 .


Synthesis Analysis

2-Naphthyl acetate is prepared by chemical synthesis from β-naphthol, through acetylation with acetic anhydride in alkaline media. The hydroxyl group on the β-naphthol forms an ester with the carboxyl group on the acetic anhydride .


Molecular Structure Analysis

The molecular weight of 2-Naphthyl acetate is 186.21 . The SMILES string representation is CC(=O)Oc1ccc2ccccc2c1 .


Chemical Reactions Analysis

2-Naphthyl acetate is used as a substrate in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to examine the composition of lipases in larvae and adult specimens . It is also used in the preparation of zymograms to identify proteins with lipase activity and to measure non-specific esterase activity and β-esterase enzyme activity .


Physical And Chemical Properties Analysis

2-Naphthyl acetate has a melting point of 67-70 °C . It is an ester substrate and can be used in staining gels to detect esterase activity .

Scientific Research Applications

Chemical Synthesis

2-Naphthyl acetate is used in chemical synthesis due to its reactivity. It can be used as a starting material or intermediate in the synthesis of various organic compounds .

Esterase Substrate

In biochemical research, 2-Naphthyl acetate is often used as a substrate for esterase, an enzyme that catalyzes the hydrolysis of esters. This application is particularly useful in enzyme assays .

Lipase Activity Identification

2-Naphthyl acetate has been used in substrate sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to examine the composition of lipases in larvae and adult specimens. It is also used in the preparation of zymograms to identify proteins with lipase activity .

Biological Research

In biological research, 2-Naphthyl acetate can be used to study various biological processes, such as enzyme kinetics and inhibition, protein folding and stability, and cell signaling pathways .

Industrial Applications

In industry, 2-Naphthyl acetate can be used in the manufacture of dyes, pharmaceuticals, and other chemical products due to its aromatic structure and reactivity .

Environmental Science

In environmental science, 2-Naphthyl acetate can be used in studies related to the degradation of aromatic compounds in the environment .

Safety and Hazards

When handling 2-Naphthyl acetate, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

2-Naphthyl acetate has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle, and eco-friendliness . It is anticipated that this review will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

Mechanism of Action

Target of Action

The primary target of 2-Naphthyl acetate is esterase enzymes . These enzymes play a crucial role in the hydrolysis of esters into an acid and alcohol in the presence of water.

Mode of Action

2-Naphthyl acetate acts as an ester substrate for esterase enzymes . It interacts with these enzymes, which then catalyze its hydrolysis. This interaction and subsequent hydrolysis result in changes at the molecular level, leading to the production of 2-naphthol and acetic acid .

Biochemical Pathways

The biochemical pathway primarily affected by 2-Naphthyl acetate is the ester hydrolysis pathway facilitated by esterase enzymes . The downstream effects of this pathway involve the generation of 2-naphthol and acetic acid, which can further participate in various biochemical reactions within the cell.

Result of Action

The molecular and cellular effects of 2-Naphthyl acetate’s action primarily involve the production of 2-naphthol and acetic acid via the hydrolysis of the ester bond . These products can further interact with cellular components and participate in various biochemical reactions.

properties

IUPAC Name

naphthalen-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O2/c1-9(13)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNPPEUAJCEUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883578
Record name 2-Naphthalenol, 2-acetate
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Naphthyl acetate

CAS RN

1523-11-1
Record name 2-Naphthyl acetate
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Record name 2-Naphthalenol, 2-acetate
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Record name 2-Naphthyl acetate
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Record name 2-Naphthalenol, 2-acetate
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Record name 2-naphthyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Naphthyl acetate?

A1: 2-Naphthyl acetate has the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol.

Q2: Are there any spectroscopic data available for 2-Naphthyl acetate?

A2: Yes, various spectroscopic techniques have been used to characterize 2-Naphthyl acetate. For example, researchers have used 1H NMR and IR spectroscopies to characterize the compound and its derivatives. []

Q3: What is the role of 2-Naphthyl acetate in studying enzyme activity?

A3: 2-Naphthyl acetate is often used as a model substrate to study the activity of enzymes, particularly esterases. [, , , , , , , , , , , ] This is because its hydrolysis produces 2-naphthol, which can be easily detected and quantified by spectroscopic methods.

Q4: How is 2-Naphthyl acetate used in cholinesterase assays?

A4: 2-Naphthyl acetate acts as a "pro-enhancer" in assays for cholinesterase activity. When the enzyme hydrolyzes 2-Naphthyl acetate, it produces 2-naphthol, which enhances the chemiluminescent reaction of luminol-H2O2-horseradish peroxidase. This allows for the detection and quantification of cholinesterase. [, ]

Q5: Can 2-Naphthyl acetate be used to study enzymatic activity in non-aqueous environments?

A5: Yes, researchers have successfully used 2-Naphthyl acetate to study enzymatic reactions within reverse micelles, which are nano-sized water droplets dispersed in an oil phase. These systems mimic non-aqueous environments found in biological systems. [, , , , ]

Q6: Can the type of reverse micelle influence enzymatic activity towards 2-Naphthyl acetate?

A7: Yes, studies have shown that the type of surfactant used to form the reverse micelles can significantly impact the catalytic efficiency of enzymes like α-chymotrypsin when hydrolyzing 2-Naphthyl acetate. For example, cationic reverse micelles have been shown to create a "super-water" environment that enhances enzyme activity compared to anionic reverse micelles. []

Q7: How does the concentration of 2-Naphthyl acetate affect its hydrolysis rate by corneal esterases?

A8: Studies using rabbit corneal epithelial fractions have shown that increasing the concentration of 2-Naphthyl acetate does not lead to a proportional increase in its hydrolysis rate by corneal esterases. This suggests potential substrate inhibition at higher concentrations. []

Q8: How does the presence of peptides influence the enzymatic hydrolysis of 2-Naphthyl acetate?

A9: Research suggests that certain peptides, like enkephalins and their hydrolytic fragments, can inhibit the hydrolysis of 2-Naphthyl acetate by corneal esterases. []

Q9: Have there been any computational studies on 2-Naphthyl acetate?

A10: Yes, computational chemistry techniques, like MP2(full)/6-31G(d) calculations, have been employed to study the energetics and properties of 2-Naphthyl acetate and its isomers. [] These calculations provide insights into the stability and electronic structure of the molecule.

Q10: Can insect resistance to insecticides involve 2-Naphthyl acetate?

A11: Yes, resistance to insecticides like organophosphates and carbamates in insects can involve altered esterase activity, often measured using 2-Naphthyl acetate as a substrate. [, , , ] Elevated esterase activity can contribute to resistance by increasing the detoxification rate of these insecticides.

Q11: How is 2-Naphthyl acetate hydrolysis typically monitored?

A12: The hydrolysis of 2-Naphthyl acetate can be monitored using UV-Vis spectroscopy. The product, 2-naphthol, has a distinct absorption spectrum that allows for its quantification, thus enabling the determination of reaction rates and kinetic parameters. [, , ]

Q12: What are the common substrates used for detecting esterase activity in insects?

A13: 1-Naphthyl acetate and 2-Naphthyl acetate are commonly used substrates for detecting and characterizing esterase activity in insects. [, , , ] Differences in activity towards these substrates can provide insights into the types of esterases present and their potential role in insecticide resistance.

Q13: Are there any known applications of 2-Naphthyl acetate in perfume compositions?

A14: A derivative of 2-Naphthyl acetate, perhydro-5,5,8a-trimethyl-2-naphthyl acetate, has been reported as a component in perfume compositions. [] This suggests potential applications of 2-Naphthyl acetate derivatives in fragrance development.

Q14: Can the photo-Fries rearrangement be applied to 2-Naphthyl acetate?

A15: Yes, 2-Naphthyl acetate undergoes the photo-Fries rearrangement upon irradiation, yielding ortho- and para-hydroxyaryl-s-triazines. [, ] This reaction is influenced by substituents on the naphthalene ring, with electron-donating groups favoring the rearrangement.

Q15: What is the significance of the photo-Fries rearrangement of 2-Naphthyl acetate in polymer chemistry?

A16: The photo-Fries rearrangement of 2-Naphthyl acetate can be used to create nonrandom chromophore distributions within polymers like poly(methyl methacrylate). [] This has implications for studying energy transfer processes within polymeric materials.

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